(2E)-3-{2-[2-(benzylamino)-2-oxoethoxy]-5-bromophenyl}prop-2-enoic acid
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Overview
Description
3-{2-[2-(Benzylamino)-2-oxoethoxy]-5-bromophenyl}acrylic acid: is an organic compound that features a benzylamino group, a bromophenyl group, and an acrylic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{2-[2-(benzylamino)-2-oxoethoxy]-5-bromophenyl}acrylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzylamino Intermediate: This step involves the reaction of benzylamine with an appropriate precursor to form the benzylamino group.
Acrylic Acid Addition: The final step involves the addition of the acrylic acid moiety to the intermediate compound, often through esterification or amidation reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are selected to ensure efficiency and environmental compliance.
Chemical Reactions Analysis
Types of Reactions
3-{2-[2-(benzylamino)-2-oxoethoxy]-5-bromophenyl}acrylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the phenyl ring can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
3-{2-[2-(benzylamino)-2-oxoethoxy]-5-bromophenyl}acrylic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be incorporated into polymers and materials with specific properties.
Biological Studies: It serves as a probe or ligand in biochemical assays to study enzyme interactions and receptor binding.
Industrial Applications: The compound is used in the development of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 3-{2-[2-(benzylamino)-2-oxoethoxy]-5-bromophenyl}acrylic acid involves its interaction with specific molecular targets. The benzylamino group can form hydrogen bonds and electrostatic interactions with proteins or enzymes, influencing their activity. The bromophenyl group may participate in hydrophobic interactions, enhancing binding affinity. The acrylic acid moiety can undergo conjugation reactions, modifying the compound’s reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
- 2-[2-(Benzylamino)-2-oxoethyl]acrylic acid
- 5-[3-(Benzylamino)phenyl]-4-bromo-3-(carboxymethoxy)thiophene-2-carboxylic acid
Uniqueness
3-{2-[2-(benzylamino)-2-oxoethoxy]-5-bromophenyl}acrylic acid is unique due to the presence of both the bromophenyl and acrylic acid moieties, which confer distinct chemical properties and reactivity. The combination of these functional groups allows for versatile applications in various fields, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C18H16BrNO4 |
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Molecular Weight |
390.2 g/mol |
IUPAC Name |
(E)-3-[2-[2-(benzylamino)-2-oxoethoxy]-5-bromophenyl]prop-2-enoic acid |
InChI |
InChI=1S/C18H16BrNO4/c19-15-7-8-16(14(10-15)6-9-18(22)23)24-12-17(21)20-11-13-4-2-1-3-5-13/h1-10H,11-12H2,(H,20,21)(H,22,23)/b9-6+ |
InChI Key |
VRKWTPXTRNDVER-RMKNXTFCSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)CNC(=O)COC2=C(C=C(C=C2)Br)/C=C/C(=O)O |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)COC2=C(C=C(C=C2)Br)C=CC(=O)O |
Origin of Product |
United States |
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